molecular formula C12H19IN4O2S B1399182 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-2-yl)pyrimidin-2-amine CAS No. 1361116-02-0

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-2-yl)pyrimidin-2-amine

Cat. No.: B1399182
CAS No.: 1361116-02-0
M. Wt: 410.28 g/mol
InChI Key: HRBXQKWEEXKJRP-UHFFFAOYSA-N
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Description

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-2-yl)pyrimidin-2-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodine atom, a methanesulfonyl group, and a piperidinyl-pyrimidinyl core. The presence of these functional groups makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-2-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized through the reaction of piperidine with appropriate reagents to introduce the methanesulfonyl group.

    Pyrimidinyl Core Construction: The pyrimidinyl core is constructed through a series of condensation reactions involving suitable precursors.

    Final Coupling: The final step involves coupling the piperidinyl intermediate with the pyrimidinyl core under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-2-yl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study biological processes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • [5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine
  • [5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine

Uniqueness

The uniqueness of 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-2-yl)pyrimidin-2-amine lies in its specific structural features, such as the position of the iodine atom and the methanesulfonyl group

Properties

IUPAC Name

5-iodo-N,N-dimethyl-4-(1-methylsulfonylpiperidin-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19IN4O2S/c1-16(2)12-14-8-9(13)11(15-12)10-6-4-5-7-17(10)20(3,18)19/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBXQKWEEXKJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2CCCCN2S(=O)(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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